

purification techniques for 2-(2-Chloro-ethoxy)-6-nitro-phenylamine

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Compound of Interest

Compound Name: 2-(2-Chloro-ethoxy)-6-nitro-phenylamine

Cat. No.: B8338493

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An In-Depth Guide to the Purification of 2-(2-Chloro-ethoxy)-6-nitro-phenylamine

This document provides detailed application notes and protocols for the purification of **2-(2-Chloro-ethoxy)-6-nitro-phenylamine**, a key intermediate in various synthetic applications. The purity of this compound is paramount for the success of subsequent reactions and the integrity of final products, particularly in the realms of pharmaceutical and materials science research. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on fundamental chemical principles and field-proven methodologies. We will explore the core techniques of recrystallization and column chromatography, explaining not just the "how" but the critical "why" behind each procedural choice.

Compound Profile and Physicochemical Characteristics

Understanding the inherent properties of **2-(2-Chloro-ethoxy)-6-nitro-phenylamine** is the foundation of any successful purification strategy. The molecule's structure, featuring a polar

nitroaniline core combined with a moderately nonpolar chloro-ethoxy side chain, dictates its solubility and behavior in various systems.

Property	Value (Estimated/Calculated)	Rationale & Notes
Molecular Formula	C ₈ H ₆ ClN ₂ O ₃	Derived from its chemical structure.
Molecular Weight	218.63 g/mol	Calculated based on the molecular formula.
Appearance	Likely a yellow or orange solid	Nitroaniline derivatives are typically colored crystalline solids[1].
Melting Point	70-80 °C (Predicted)	Based on the melting point of the parent compound, 2-Chloro-6-nitroaniline (74-75 °C)[1]. The ether side chain may slightly alter this value.
Polarity	Moderately Polar	The presence of electron-withdrawing nitro and chloro groups, along with a hydrogen-bonding amine group, imparts significant polarity. The ether linkage and alkyl chain add some nonpolar character.
Solubility	Soluble in polar aprotic solvents (Acetone, Ethyl Acetate, DCM); moderately soluble in polar protic solvents (Ethanol, Methanol); sparingly soluble in nonpolar solvents (Hexane) and water.	This profile is inferred from structurally similar nitroanilines which are soluble in alcohols and other polar organic solvents[1][2][3].

Potential Impurity Profile

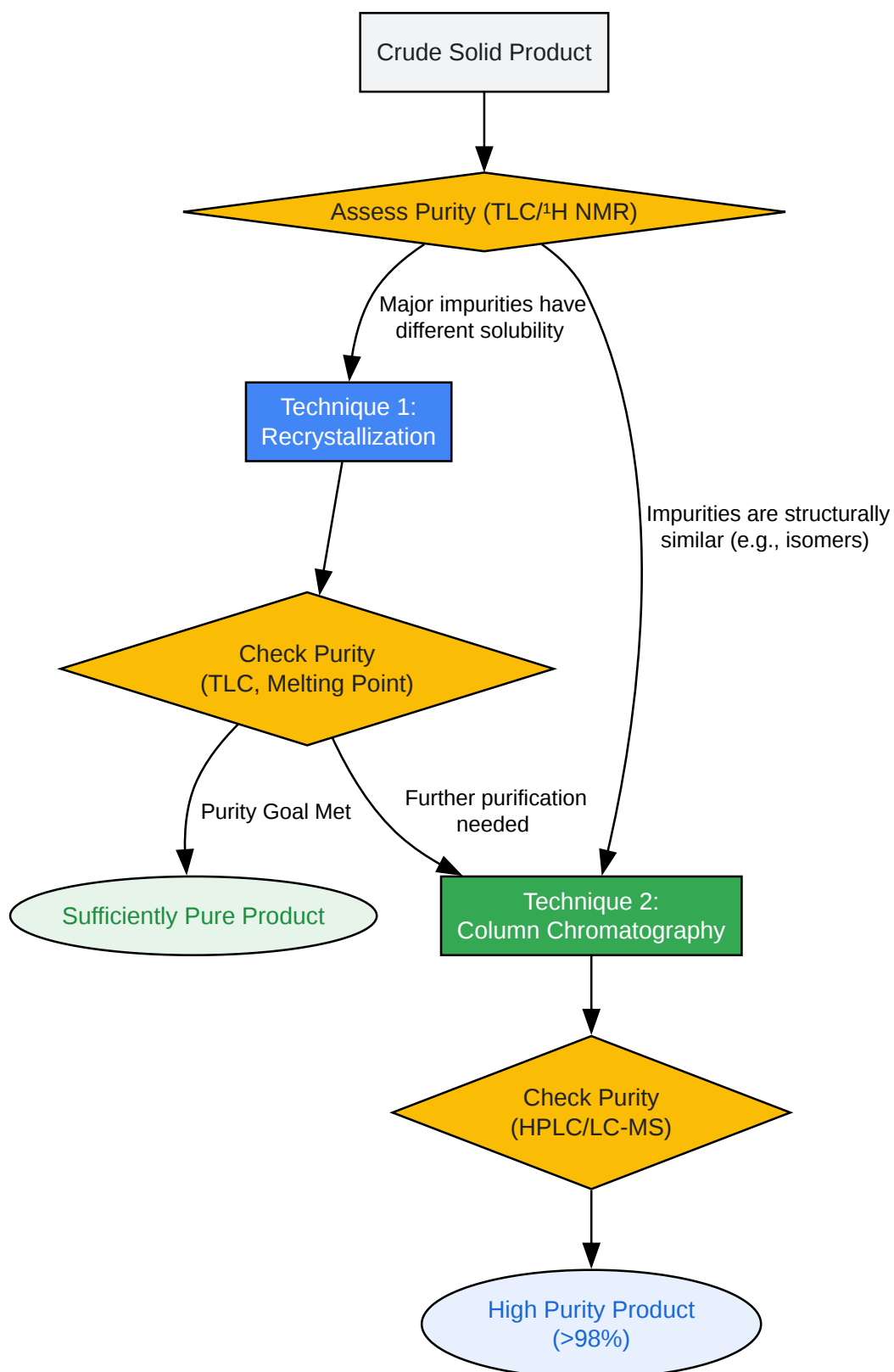
The nature and quantity of impurities are dictated by the synthetic route employed. A primary route to similar compounds involves the nitration of a corresponding substituted aniline[4][5].

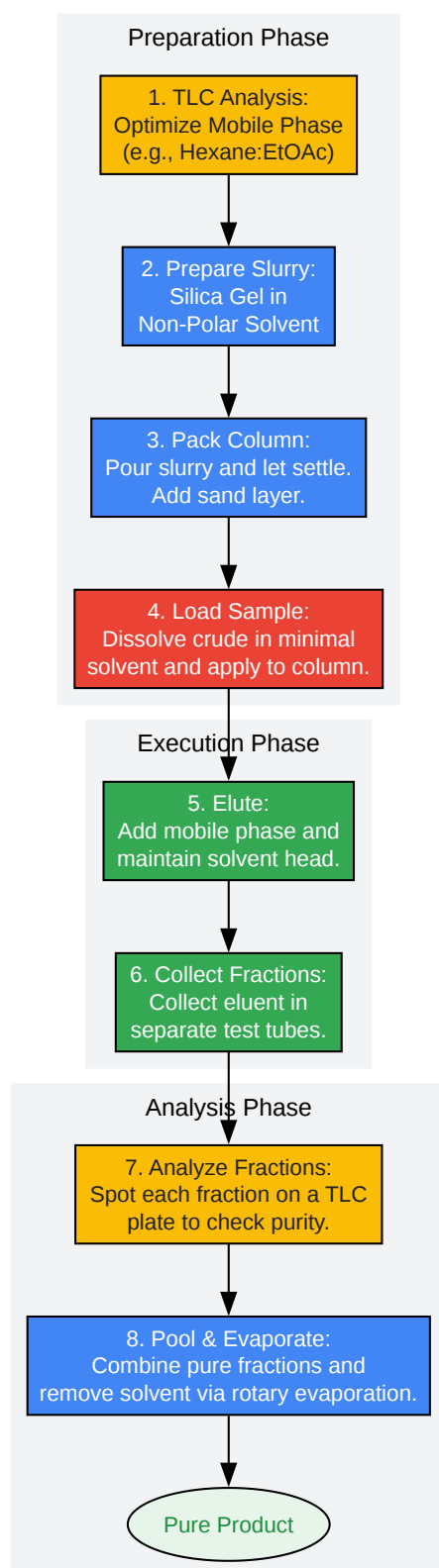
Potential impurities may include:

- **Regioisomers:** Nitration of the precursor could lead to the formation of other isomers, such as 2-(2-Chloro-ethoxy)-4-nitro-phenylamine. Positional isomers are common byproducts in the nitration of substituted anilines[4].
- **Unreacted Starting Materials:** Incomplete reaction will leave residual precursor in the crude product.
- **Byproducts of Side Reactions:** The chloro-ethoxy group itself could be a source of impurities. For instance, the precursor 2-(2-chloroethoxy)ethanol is a known potential impurity in syntheses involving this moiety[6].
- **Solvent Residues:** Residual solvents from the reaction or initial workup may be present.

Purification Strategy: A Logical Workflow

The choice of purification technique depends on the physical state of the crude product, the nature of the impurities, and the desired final purity. For a solid compound like **2-(2-Chloro-ethoxy)-6-nitro-phenylamine**, a two-stage approach is often most effective.





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